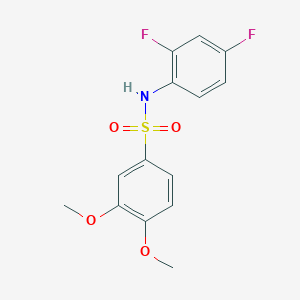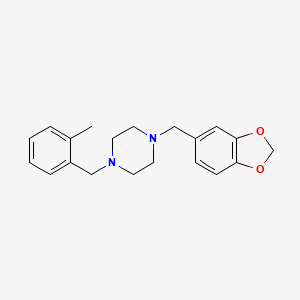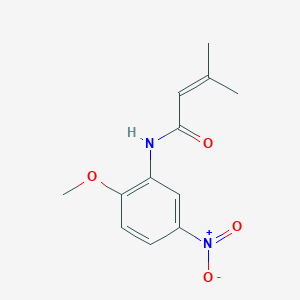![molecular formula C19H24N2OS B5638879 4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5638879.png)
4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives, such as "4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine," often involves multi-step chemical processes including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) on the synthesis of related morpholine derivatives highlighted a rapid and green synthetic method that may share similarities with the synthesis process of the targeted compound, offering a glimpse into the potential synthetic pathways and their efficiency (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is critical to their chemical behavior and potential applications. Studies on the crystal structures of Co(III) complexes containing morpholine, like those conducted by Amirnasr et al. (2001), provide insights into how morpholine's incorporation affects the overall molecular architecture and the interactions within the compound, including hydrogen bonding and π–π interactions (Amirnasr et al., 2001).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, contributing to their versatile properties. Pocar et al. (1998) examined the pyrolysis of aryl-5-morpholino-v-triazolines, leading to unusual reaction products that demonstrate the compound's reactivity and potential for transformation into different chemical structures (Pocar et al., 1998).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments. The synthesis and characterization of morpholine complexes, as detailed by Barakat et al. (2020), highlight the importance of molecular geometry, crystal packing, and intermolecular interactions in defining the compound's physical properties (Barakat et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and potential for forming new compounds, are critical for the application of morpholine derivatives. Research on the synthesis and biological activity of related compounds, such as those by Mamatha et al. (2019), offer insights into the chemical behavior and potential utility of morpholine derivatives in various domains, including their antibacterial and antioxidant activities (Mamatha S.V et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-6-5-7-18(15(13)3)21-14(2)12-17(16(21)4)19(23)20-8-10-22-11-9-20/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBMNWHXGPDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-piperidinylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-oxazepane](/img/structure/B5638806.png)
![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)
![2-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B5638831.png)

![N~1~-[4-(aminosulfonyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B5638839.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5638852.png)

![[(3R*,4R*)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5638863.png)
![((3R*,4R*)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5638864.png)


![(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5638882.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylmethyl)piperidine](/img/structure/B5638888.png)